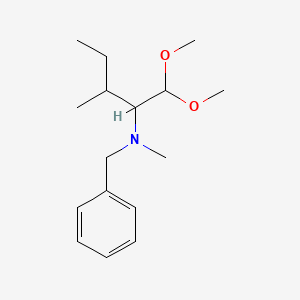
4,5-Diamino-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-2-methylbenzoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 4 and 5 positions and a methyl group at the 2 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Diamino-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the reduction of 4,5-dinitro-2-methylbenzoic acid. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds to form azo dyes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with catalysts like Raney nickel or palladium on carbon.
Substitution: Sodium nitrite in the presence of hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products Formed
Oxidation: 4,5-Dinitro-2-methylbenzoic acid.
Reduction: this compound.
Substitution: Azo dyes and other substituted aromatic compounds.
Applications De Recherche Scientifique
4,5-Diamino-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-diamino-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-4-methylbenzoic acid: Similar structure but with amino groups at different positions.
4,6-Dihydroxy-2-methylpyrimidine: A derivative of pyrimidine with similar functional groups.
Uniqueness
4,5-Diamino-2-methylbenzoic acid is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in synthesis and research .
Propriétés
IUPAC Name |
4,5-diamino-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPNLZGDVFGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)


